6,13-Dihydro-6,13-[1,2]benzenopentacene
Description
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Structure
3D Structure
Properties
CAS No. |
16783-54-3 |
|---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
heptacyclo[10.10.6.02,11.04,9.013,22.015,20.023,28]octacosa-2,4,6,8,10,13,15,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-24-23(13-17(18)7-1)27-21-11-5-6-12-22(21)28(24)26-16-20-10-4-3-9-19(20)15-25(26)27/h1-16,27-28H |
InChI Key |
AKFNFEBGXSOQQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46 |
Canonical SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46 |
Origin of Product |
United States |
Context Within Polycyclic Aromatic Hydrocarbons Pahs and Iptycene Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a broad class of organic compounds composed of multiple fused aromatic rings. Pentacene (B32325), the parent acene of the requested compound, is a well-studied linear PAH known for its potential in organic electronics. wikipedia.org The introduction of a bridging group, as in iptycenes, dramatically alters the planar geometry of the parent acene, creating a three-dimensional, propeller-shaped molecule. This structural change imparts unique properties, such as high solubility, reduced intermolecular aggregation, and the formation of defined molecular cavities.
Theoretically, 6,13-Dihydro-6,13- acs.orgacs.orgbenzenopentacene would be a member of the iptycene family. Its synthesis would likely involve a [4+2] cycloaddition (Diels-Alder reaction) between pentacene and benzyne (B1209423). wikipedia.orgsigmaaldrich.com Research on related compounds, such as 6,13-dihydro-6,13-ethenopentacene , which features an etheno bridge instead of a benzeno bridge, demonstrates the use of such bridged structures as soluble precursors to generate pentacene thin films for electronic applications through a retro-Diels-Alder reaction. acs.orgacs.org
Significance in Contemporary Chemical Sciences and Materials Design
The significance of a hypothetical compound like 6,13-Dihydro-6,13- acs.orgacs.orgbenzenopentacene can be inferred from the broader field of iptycene and pentacene (B32325) chemistry. The rigid, shape-persistent structure of iptycenes makes them valuable building blocks in supramolecular chemistry and materials science. They have been explored for applications in gas separation membranes, molecular machinery, and as hosts for guest molecules.
Derivatives of pentacene are at the forefront of research into organic semiconductors. rsc.orgyoutube.com Functionalization at the 6 and 13 positions is a common strategy to enhance the solubility and stability of pentacene, which are major challenges for its practical application. rsc.orgnih.gov The introduction of a bulky, rigid benzeno bridge would be expected to significantly improve solubility and prevent the strong intermolecular π-π stacking that makes pentacene notoriously difficult to process, while potentially altering its electronic properties in interesting ways.
Scope of Academic Inquiry and Research Trajectories
Strategies for the Synthesis of 6,13-Dihydro-6,13-mit.edunih.govbenzenopentacene and its Direct Precursors
The creation of the 6,13-Dihydro-6,13- mit.edunih.govbenzenopentacene skeleton is a multi-step process that often begins with the formation of a less aromatic or a non-aromatic precursor, which is then converted to the final structure. The choice of synthetic route is often dictated by the desired substitution pattern and the required scale of the synthesis.
Diels-Alder Cycloaddition Reactions in Benzenopentacene Skeleton Formation
The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, is a cornerstone in the synthesis of the iptycene framework. mit.edunih.gov This Nobel Prize-winning reaction, first described by Otto Diels and Kurt Alder, allows for the reliable formation of six-membered rings through the concerted reaction of a conjugated diene and a dienophile. mit.edu In the context of 6,13-Dihydro-6,13- mit.edunih.govbenzenopentacene, this reaction is typically employed to introduce the characteristic bridged bicyclo[2.2.2]octadiene core.
A common strategy involves the reaction of an anthracene (B1667546) derivative with a suitable dienophile, such as 1,4-benzoquinone. The resulting adduct can then undergo further transformations to build up the pentacene-like structure. For instance, the synthesis of larger iptycenes often involves an iterative sequence where a Diels-Alder reaction is followed by an aromatization step to prepare for the next cycloaddition. mit.edu This iterative approach allows for the controlled construction of extended, structurally well-defined iptycenes. mit.edu
The reactivity in Diels-Alder reactions can be enhanced by using electron-donating groups on the diene and electron-withdrawing groups on the dienophile. This electronic tuning is a key consideration in the design of precursors for efficient cycloaddition.
Dehydrogenation Processes for Aromatization Control
Following the construction of the core polycyclic framework, which often exists in a partially or fully hydrogenated state, dehydrogenation is a critical step to achieve the desired level of aromaticity. The controlled aromatization of dihydro- and other reduced precursors is essential for tuning the electronic and photophysical properties of the final benzenopentacene derivative.
One established method for the aromatization of dihydro-etheno-bridged precursors is the thermal retro-Diels-Alder reaction. For example, soluble 6,13-dihydro-6,13-ethenopentacene precursors can be converted to the corresponding pentacenes at elevated temperatures. This process often involves a Diels-Alder reaction with a reagent like a 3,6-disubstituted 1,2,4,5-tetrazine, which, after loss of nitrogen gas, facilitates the elimination of the etheno bridge as part of a pyridazine (B1198779) ring, yielding the fully aromatic pentacene system.
Another approach involves oxidative aromatization. For instance, the oxidation of 1,4-dihydropyridine (B1200194) derivatives to their corresponding pyridines is a well-established transformation that can be achieved using a variety of oxidizing agents. mdpi.com Similar principles can be applied to the dehydrogenation of dihydropentacene precursors to yield the aromatic pentacene core. The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions and ensure a clean conversion.
Mechanochemical Approaches in Organic Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based synthesis. mit.edunih.gov These solvent-free or low-solvent methods can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through conventional means, particularly for poorly soluble compounds like extended iptycenes. mit.edunih.gov
The Diels-Alder reaction, central to iptycene synthesis, has been successfully implemented under mechanochemical conditions. researchgate.net For instance, ball milling has been used to promote the cycloaddition of cyclopentadiene (B3395910) with maleic anhydride (B1165640) and maleimide (B117702) derivatives, affording the endo-norbornene products in quantitative yields without the need for a catalyst or organic solvent. researchgate.net More complex iptycene structures have also been synthesized using an iterative mechanochemical approach that alternates between Diels-Alder reactions and subsequent aromatization steps. mit.edunih.gov This method has proven effective for preparing highly functionalized, high-molecular-weight iptycenes that are often challenging to synthesize in solution due to their limited solubility. mit.edunih.gov
| Mechanochemical Reaction | Reactants | Conditions | Product | Yield | Reference |
| Diels-Alder Cycloaddition | Cyclopentadiene, Maleic Anhydride | Ball Milling, Room Temp. | endo-Norbornene derivative | Quantitative | researchgate.net |
| Iterative Iptycene Synthesis | Triptycene diquinone, Anthracene | Ball Milling, ZnCl₂, C₈F₁₇COOH | Extended Iptycene | Satisfactory | mit.edu |
Solution-Phase Synthetic Pathways for Benzenopentacene Derivatives
While mechanochemical methods offer distinct advantages, solution-phase synthesis remains a fundamental and widely practiced approach for the preparation of benzenopentacene derivatives and their precursors. These methods allow for a wide range of reaction conditions and are often amenable to large-scale production.
A key precursor for many pentacene-based materials is 6,13-dihydro-6,13-dihydroxypentacene. This compound can be readily prepared from the corresponding pentacene-6,13-dione via reduction. Subsequent reduction of the dihydroxy derivative provides a pathway to pentacene itself.
The synthesis of functionalized iptycenes in solution often involves the careful selection of solvents to manage the solubility of the reactants and products. For example, the synthesis of triptycene, the parent iptycene, can be carried out in solvents like 1,2-dimethoxyethane. The choice of solvent can significantly impact reaction times and yields.
Derivatization and Functionalization of the Benzenopentacene Core
The ability to introduce a variety of functional groups onto the rigid benzenopentacene scaffold is crucial for tailoring its properties for specific applications, such as in molecular sensors, porous materials, and organic electronics.
Introduction of Reactive Functional Groups for Further Transformations
The introduction of reactive functional groups onto the benzenopentacene core opens up a vast chemical space for further derivatization. These initial functionalizations serve as handles for subsequent cross-coupling reactions, polymerizations, or the attachment of other molecular entities.
A powerful strategy for the functionalization of iptycenes involves the derivatization of a quinone precursor. For instance, pentiptycene quinone is an ideal starting material for introducing functionalities onto the central phenylene ring of the pentiptycene scaffold. nih.gov A recently developed one-pot synthesis allows for the direct conversion of pentiptycene quinone to bis(arylamino)pentiptycenes in good yields through a TiCl₄-DABCO assisted reductive amination. nih.gov This method provides a facile route to diarylamine-substituted pentiptycenes, which are valuable building blocks for novel organic electronic materials. nih.gov
The synthesis of these functionalized pentiptycenes can be summarized as follows:
| Starting Material | Reagents | Product | Yield | Reference |
| Pentiptycene quinone | Anilines, TiCl₄, DABCO | Bis(arylamino)pentiptycenes | 18-90% | nih.gov |
This direct amination represents a significant improvement over previous multi-step syntheses. nih.gov The resulting amino-functionalized iptycenes can then undergo further reactions, such as the expansion of the π-system to form bis(diarylamino)pentiptycenes. nih.gov
Synthesis of Monomers and Polymer Precursors
The creation of soluble and processable pentacene-based materials is crucial for their use in electronic devices. Functionalization at the 6- and 13-positions of the pentacene core is a common strategy to produce versatile building blocks for the formation of oligomers and polymers. documentsdelivered.com
One approach involves the synthesis of a symmetrical diol monomer, which can then be used to create polymers. documentsdelivered.com These materials are often soluble in common organic solvents, a significant advantage for device fabrication. documentsdelivered.com Another strategy focuses on creating regioregular pentacene-containing conjugated polymers. rsc.org By controlling the connectivity of the monomer units, researchers can improve the ordering of the polymer chains, which can lead to enhanced performance in organic field-effect transistors (OFETs). rsc.org For instance, regioregular polymers have shown improved ordering compared to their regiorandom counterparts, resulting in ambipolar OFET performance. rsc.org
The synthesis of pentacene-containing polymers can be achieved through various polymerization techniques, including ring-opening metathesis polymerization (ROMP) and Suzuki cross-coupling reactions. researchgate.net For example, tetracene- and pentacene-annulated norbornadienes, formed via a Diels-Alder reaction, can undergo ROMP to yield polymers with interesting physical, optical, and electronic properties. researchgate.net Similarly, Suzuki cross-coupling of dibromopentacene monomers with other aromatic units can produce conjugated copolymers. researchgate.netwikipedia.org
Table 1: Examples of Monomers and Polymer Precursors for Pentacene-Based Materials
| Monomer/Precursor Type | Synthetic Method | Resulting Polymer/Material | Key Features | Reference |
| Symmetrical Diol Monomer | Not specified | Soluble pentacene-based polymers | Soluble in common organic solvents | documentsdelivered.com |
| Dibromopentacene | Suzuki cross-coupling | Conjugated pentacene copolymers | Tunable electronic properties | researchgate.netwikipedia.org |
| Pentacene-annulated Norbornadiene | Ring-Opening Metathesis Polymerization (ROMP) | Non-conjugated pentacene polymers | Investigated for OFET and OLED applications | researchgate.net |
| Dehydropentacene Intermediates | Homo- and cross-coupling reactions | Conjugated pentacene di-, tri-, and tetramers | Solution-processable conjugated oligomers | youtube.com |
Formation of Related Pentacene-Based Compounds (e.g., Diones, Diols)
The synthesis of pentacene and its derivatives often proceeds through key intermediates such as diones and diols. Pentacene-6,13-dione is a common precursor, which can be synthesized through methods like a four-fold aldol (B89426) condensation. nih.govuky.edu This dione (B5365651) can then be reduced to form pentacene. nih.gov
Several methods exist for the reduction of pentacene-6,13-dione. One classic approach involves using an aluminum/mercury amalgam, though this method can be slow and uses toxic reagents. nih.govmdpi.com A more modern and efficient method involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). nih.govmdpi.com This reaction is rapid, with high yields, and the choice of solvent can influence the reaction rate. nih.govmdpi.com
The diol intermediate, 6,13-dihydro-6,13-dihydroxypentacene, is itself a crucial compound. It can be synthesized by the reduction of pentacenequinone. researchgate.net The subsequent reduction of this diol to pentacene can be achieved using various reagents, including potassium iodide and sodium hypophosphite in acetic acid. researchgate.net The formation of diols is a general strategy in organic synthesis and can be achieved through various methods, including the dihydroxylation of alkenes. organic-chemistry.org In the context of pentacene, the introduction of hydroxyl groups can also be a starting point for creating more complex derivatives.
The introduction of different substituents at the 6- and 13-positions of the pentacene core can significantly alter the properties of the resulting molecule. For example, the synthesis of 6,13-disubstituted pentacene derivatives is often achieved by reacting pentacenequinone with organometallic reagents. bris.ac.uk This allows for the introduction of a wide variety of functional groups, which can enhance solubility and influence the solid-state packing of the molecules. bris.ac.uk
Table 2: Synthesis of Pentacene-Based Diones and Diols
| Compound | Starting Material | Reagents and Conditions | Key Features of the Reaction | Reference |
| Pentacene-6,13-dione | o-Phthalaldehyde and 1,4-cyclohexanedione | Four successive aldol condensations | Common precursor for pentacene synthesis | nih.govuky.edu |
| 6,13-Dihydro-6,13-dihydroxypentacene | Pentacenequinone | Reduction | Intermediate for pentacene synthesis | researchgate.net |
| Pentacene | 6,13-Dihydro-6,13-dihydroxypentacene | SnCl₂/HCl | Rapid and high-yield synthesis | nih.govmdpi.com |
| 6,13-Disubstituted Pentacenes | Pentacenequinone | Organometallic reagents | Introduction of various functional groups | bris.ac.uk |
Mechanistic Studies of Benzenopentacene-Related Reactions
Understanding the mechanisms of reactions involving benzenopentacene and its derivatives is essential for optimizing synthetic routes and designing new materials with desired properties. This section explores the investigation of reaction pathways and the elucidation of selectivity in these reactions.
Investigation of Reaction Pathways and Intermediates
The synthesis of pentacene and its derivatives often involves multi-step reaction sequences, and identifying the intermediates and understanding the reaction pathways is crucial for improving yields and controlling product formation. youtube.comyoutube.com For example, in the reduction of pentacene-6,13-dione with LiAlH₄ followed by acid treatment, the reaction is believed to proceed through a crude product mixture that includes pentacen-6(13H)-one and its tautomer, 6-hydroxypentacene. nih.gov
Mechanistic studies can involve a combination of experimental techniques and computational modeling. For instance, in the development of catalytic reactions, control experiments and detailed mechanistic investigations are often performed to support a proposed catalytic cycle. beilstein-journals.org The study of reaction kinetics can also provide valuable insights into the reaction mechanism.
In the context of on-surface synthesis, where reactions are carried out on a solid substrate, techniques like non-contact atomic force microscopy (nc-AFM) can be used to visualize the reactants, intermediates, and products with atomic resolution. This has been used to study the formation of pentacene polymers on gold surfaces, revealing details about the structure of the polymer backbone and the nature of the linking units. ucm.es
Elucidation of Regioselectivity and Stereoselectivity in Derivatization
When introducing substituents onto the pentacene core, the control of regioselectivity (where the substituent attaches) and stereoselectivity (the spatial arrangement of the substituent) is of paramount importance. youtube.comkhanacademy.orgyoutube.com The derivatization of unsymmetrical pentacene precursors can lead to the formation of different regioisomers, and developing synthetic methods that favor the formation of a single, desired isomer is a significant challenge. researchgate.net
For example, the synthesis of 2,9- and 2,10-dibromopentacene precursors has been reported, which allows for the regioregular synthesis of pentacene-containing copolymers. researchgate.net The regiochemistry of the polymer can have a profound impact on its properties and performance in electronic devices.
In the synthesis of complex molecules, the stereochemistry of the starting materials can dictate the stereochemistry of the products in what are known as stereospecific reactions. youtube.com While not extensively detailed for 6,13-dihydro-6,13- documentsdelivered.comnih.govbenzenopentacene in the provided context, the principles of stereocontrol are fundamental to organic synthesis. The development of stereoselective reactions, which preferentially form one stereoisomer over others, is a major goal in synthetic chemistry. researchgate.net This is often achieved through the use of chiral catalysts or auxiliaries.
The rearrangement of intermediates can also influence the final product distribution. For instance, in the synthesis of 6,13-diarylpentacenes from the corresponding diols, a rearrangement can occur for electron-rich aryl substituents, leading to the formation of a 13,13'-disubstituted pentacen-6-one instead of the expected 6,13-disubstituted pentacene. researchgate.net Understanding and controlling such rearrangements is crucial for achieving the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 6,13-Dihydro-6,13- nih.govwiley-vch.debenzenopentacene, offering precise information about the proton and carbon environments within the molecule.
The ¹H NMR spectrum of 6,13-Dihydro-6,13- nih.govwiley-vch.debenzenopentacene is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would be characterized by a complex pattern of multiplets arising from the protons on the pentacene and benzene (B151609) rings. The bridgehead methine protons of the triptycene moiety are expected to appear as a sharp singlet, a characteristic feature for this class of compounds.
For comparative analysis, the ¹H NMR spectrum of a closely related analogue, 6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene, recorded in CDCl₃, shows aromatic proton signals in the range of δ 7.43-7.85 ppm. wiley-vch.de The bridgehead protons in this analogue appear as singlets at δ 4.22 and 4.66 ppm. wiley-vch.de Based on this, the expected chemical shifts for the protons of 6,13-Dihydro-6,13- nih.govwiley-vch.debenzenopentacene are summarized in the table below.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| Bridgehead Methine Protons | ~5.5 - 6.0 | Singlet |
This interactive table is based on expected values and comparative data from closely related structures.
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of 6,13-Dihydro-6,13- nih.govwiley-vch.debenzenopentacene. The spectrum would display a number of signals corresponding to the symmetry of the molecule. The aromatic carbons are expected to resonate in the typical downfield region of δ 120-150 ppm. The sp³-hybridized bridgehead carbons would appear at a significantly more upfield chemical shift.
In the ¹³C NMR spectrum of the analogue 6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene, the aromatic carbons resonate at δ 123.32-137.35 ppm, while the bridgehead carbons are observed at δ 51.19 ppm. wiley-vch.de A similar pattern is anticipated for the target compound.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 150 |
| Quaternary Aromatic Carbons | 130 - 150 |
| Bridgehead sp³ Carbons | ~50 - 60 |
This interactive table is based on expected values and comparative data from closely related structures.
While solution-state NMR is invaluable for the characterization of the monomeric unit, solid-state NMR (ssNMR) would be a powerful technique for probing the structure and dynamics of polymers incorporating the 6,13-Dihydro-6,13- nih.govwiley-vch.debenzenopentacene moiety. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR would provide insights into the packing and morphology of the polymer chains in the solid state. The resolution and chemical shifts in the ssNMR spectrum would be indicative of the degree of crystallinity and the local environments of the carbon atoms within the polymer matrix.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are employed to identify the functional groups and to obtain a unique vibrational fingerprint of the 6,13-Dihydro-6,13- nih.govwiley-vch.debenzenopentacene molecule.
The FT-IR spectrum of 6,13-Dihydro-6,13- nih.govwiley-vch.debenzenopentacene is expected to be dominated by absorptions corresponding to the vibrations of the aromatic C-H and C-C bonds. The characteristic spectral data for the analogue, 6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene, shows a broad O-H stretching band around 3271-3433 cm⁻¹, which would be absent in the spectrum of the target compound. wiley-vch.de The key expected vibrational modes are detailed in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Bending (out-of-plane) | 700 - 900 |
This interactive table is based on expected values and general spectroscopic principles.
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to FT-IR. The Raman spectrum of 6,13-Dihydro-6,13- nih.govwiley-vch.debenzenopentacene would be expected to show strong signals for the aromatic ring breathing modes and other skeletal vibrations of the polycyclic framework. These vibrations are often weak or absent in the IR spectrum. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, further confirming its structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and MALDI-TOF MS are particularly instrumental in the characterization of complex organic molecules and polymers.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This technique is essential for confirming the identity of newly synthesized compounds. For instance, the electron ionization (EI) mass spectrum of pentacene, a related compound, shows a strong molecular ion peak (M+) at m/z 278.2, confirming its molecular weight.
| Compound | Ion | m/z (Observed) | Reference |
| Pentacene | [M]+ | 278.2 |
This table showcases a representative example of mass spectrometry data for a related acene, highlighting the precision of the technique.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like polymers. mdpi.com It allows for the determination of the molecular weight distribution of polymeric materials. mdpi.com In the context of materials science, where derivatives of 6,13-Dihydro-6,13- jsac.or.jpbenzenopentacene might be incorporated into polymeric structures, MALDI-TOF MS would be crucial for characterizing the resulting macromolecules. mdpi.com The technique has been successfully used to analyze high-sulfur polymers, demonstrating its utility in separating and identifying sulfur-containing and hydrocarbon molecular fragments. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) analysis offers an unambiguous determination of the molecular structure. For a cocrystal of 6,13-dihydropentacene (B80405) and pentacene, SC-XRD revealed the precise molecular geometry and conformation of both molecules within the crystal. researchgate.net The study detailed the atom-labelling scheme and showed displacement ellipsoids at the 50% probability level. researchgate.net Such analyses are fundamental to understanding the structure-property relationships in these materials.
The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by various intermolecular interactions such as van der Waals forces, π-stacking, and hydrogen bonds. nih.gov In a 2:1 cocrystal of 6,13-dihydropentacene and pentacene, the molecules were found to cocrystallize in a specific ratio, indicating a well-defined packing arrangement. researchgate.net The analysis of these interactions is critical as they significantly influence the material's bulk properties, including its electronic and optical characteristics. The study of haloindanones, for example, highlights how different intermolecular packing motifs can arise from subtle changes in molecular structure. nih.gov
X-ray diffraction experiments determine the dimensions of the unit cell—the basic repeating unit of a crystal—and its symmetry. For the 2:1 cocrystal of 6,13-dihydropentacene and pentacene, the crystal system was identified as monoclinic with the space group P21/n. researchgate.net The precise lattice parameters were also determined, providing a complete description of the crystal structure. researchgate.net
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Monoclinic | P21/n | 6.163 (4) | 21.801 (5) | 16.069 (3) | 93.73 (3) | 2154.5 (15) | 4 |
This table presents the crystallographic data for a 2:1 cocrystal of 6,13-dihydropentacene and pentacene, as determined by single-crystal X-ray diffraction. researchgate.net
Other Spectroscopic and Microscopic Characterization of Materials Derived from 6,13-Dihydro-6,13-koreascience.krnih.govbenzenopentacene
The structural and morphological properties of materials derived from 6,13-Dihydro-6,13- koreascience.krnih.govbenzenopentacene are crucial for determining their potential applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) provide invaluable insights into the surface features, nanostructure, and crystalline nature of these materials. Due to the specialized nature of 6,13-Dihydro-6,13- koreascience.krnih.govbenzenopentacene, which can be considered a type of iptycene, direct experimental data for its simple derivatives is not extensively available in public literature. However, by examining analogous iptycene-containing polymers and related pentacene derivatives, we can infer the expected characteristics of materials derived from this unique framework.
Scanning Electron Microscopy (SEM) for Surface Morphology of Derived Materials
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro and nanoscale. pressbooks.pub For polymeric materials derived from iptycene structures, such as those anticipated for derivatives of 6,13-Dihydro-6,13- koreascience.krnih.govbenzenopentacene, SEM analysis is critical for understanding how these rigid, three-dimensional units influence the material's surface characteristics. azom.com
In studies of polymer blends, SEM can reveal the degree of miscibility and the distribution of different phases. azom.com For materials incorporating iptycene units, which are known to create significant free volume and disrupt polymer chain packing, SEM would likely show a morphology distinct from that of linear polymers. nih.govacs.org For instance, in triptycene-based polyamides, SEM has been used to study the surface of composite membranes, revealing information about their porous structure.
Research on triptycene-based triphenylamine (B166846) derivatives has shown that the rigid 3D framework of triptycene leads to an amorphous morphology. koreascience.kr It is anticipated that materials derived from 6,13-Dihydro-6,13- koreascience.krnih.govbenzenopentacene would exhibit similar characteristics. SEM analysis would be instrumental in confirming the surface uniformity and in identifying any phase separation or aggregation in polymer blends or composites. For example, in superabsorbent polymers, SEM images have detailed diverse morphologies from irregular fragments to porous structures. pressbooks.pub
Table 1: Expected Morphological Features of Iptycene-Containing Polymers from SEM Analysis
| Feature | Description | Significance |
| Surface Topography | Visualization of surface smoothness, roughness, and defects. | Affects properties like adhesion, friction, and optical appearance. |
| Phase Morphology | In polymer blends, identifies the size, shape, and distribution of dispersed phases within the matrix. azom.com | Determines the mechanical and thermal properties of the blend. |
| Porosity | Characterization of the presence, size, and distribution of pores on the material's surface. | Crucial for applications in filtration, sensing, and catalysis. |
| Particle/Domain Size | Measurement of the dimensions of any distinct particles or domains on the surface. | Influences the material's reactivity and interaction with other substances. |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis of Derived Materials
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of the internal nanostructure of materials. For derivatives of 6,13-Dihydro-6,13- koreascience.krnih.govbenzenopentacene, particularly in the form of polymers or self-assembled structures, TEM is essential for understanding the arrangement of the molecules on a sub-nanometer scale.
The incorporation of bulky iptycene units is known to hinder close packing and can lead to the formation of well-defined nanostructures. In related research, TEM has been used to visualize the layered structures of 2D crystalline polymers derived from triptycene-based monomers. nih.govacs.org These studies have shown that the unique 3D shape of the triptycene units can lead to materials that are easily exfoliated into few-layer nanosheets. acs.org
For materials derived from 6,13-Dihydro-6,13- koreascience.krnih.govbenzenopentacene, TEM could be employed to:
Visualize the dispersion of the iptycene-containing moiety within a polymer matrix.
Characterize the morphology of nanoparticles or nanofibers formed through self-assembly.
Identify the presence of ordered domains and crystalline lattices within a larger amorphous matrix.
Table 2: Nanostructural Insights from TEM for Iptycene-Derived Materials
| Parameter | Information Provided | Relevance to Material Properties |
| Dispersion | Uniformity of distribution of iptycene units in a composite material. | Affects the overall homogeneity and performance of the material. |
| Crystallinity | Identification of crystalline regions and their orientation. | Influences mechanical strength, thermal stability, and electronic properties. |
| Layered Structures | Visualization of stacked layers in 2D materials. nih.govacs.org | Important for applications in electronics and membrane technology. |
| Defects | Identification of dislocations, grain boundaries, and other structural imperfections. | Can significantly impact the material's mechanical and electronic properties. |
X-ray Diffraction (XRD) for Bulk Material Crystallinity
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of a material. By analyzing the diffraction pattern produced when X-rays interact with a sample, one can determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
For pentacene and its derivatives, XRD is crucial for identifying the specific polymorph, as different crystal packing arrangements lead to significant differences in electronic properties. core.ac.uk Pentacene is known to crystallize in several polymorphs, with characteristic d(001) spacings of 14.1 Å, 14.4 Å, 15.0 Å, and 15.4 Å. core.ac.uk The growth of a particular polymorph can be influenced by the substrate, substrate temperature, and film thickness. core.ac.uk
In the context of 6,13-Dihydro-6,13- koreascience.krnih.govbenzenopentacene derivatives, the bulky koreascience.krnih.govbenzeno bridge is expected to significantly disrupt the herringbone packing typically observed in pentacene. This would likely lead to a more amorphous character in the resulting materials. However, under certain conditions, it is possible that these derivatives could form novel crystalline structures with unique packing motifs.
A study on 6,13-pentacenequinone (B1223199), a related compound, showed distinct and sharp XRD peaks indicating a crystalline monoclinic structure. researchgate.net XRD analysis of materials derived from 6,13-Dihydro-6,13- koreascience.krnih.govbenzenopentacene would be essential to determine their degree of crystallinity and to identify any long-range order.
Table 3: Representative XRD Data for Pentacene Polymorphs core.ac.uk
| Polymorph | d(001) Spacing (Å) | Typical Observation |
| Phase I | 14.1 | Single crystals |
| Phase II | 14.4 | Thin films on a-SiO2 |
| Phase III | 15.0 | Thin films |
| Phase IV | 15.4 | Thin films on a-SiO2 |
The XRD patterns of novel derivatives would be compared against known standards for pentacene and other related aromatic hydrocarbons to elucidate their solid-state structures. The presence of broad, diffuse peaks would indicate an amorphous nature, while sharp, well-defined peaks would signify crystallinity.
Computational Chemistry and Theoretical Modeling
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for larger systems like pentacene (B32325) derivatives.
For functionalized pentacenes, DFT calculations are crucial for determining how substituents affect the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical indicators of a molecule's potential as an organic semiconductor. For instance, in studies of functionalized pentacenes, it has been shown that perfluorination can transform pentacene into an n-type organic field-effect transistor (OFET) material. Theoretical calculations on chloro- and nitrogen-functionalized pentacenes have explored strategies to modulate HOMO and LUMO energy levels while minimizing the impact on the reorganization energy associated with charge hopping.
A hypothetical DFT study on 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene would likely focus on calculating properties such as those listed in the table below.
| Calculated Property | Description | Anticipated Trend for 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lower (more negative) than pentacene due to broken conjugation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Higher (less negative) than pentacene due to broken conjugation. |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; relates to electronic excitation energy and chemical reactivity. | Larger than that of pentacene, suggesting greater stability and blue-shifted absorption. |
| Ionization Potential | The energy required to remove an electron from the molecule. | Higher than pentacene. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Lower than pentacene. |
Ab Initio Methods for Quantum Mechanical Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller systems or be used to benchmark other methods.
For a molecule like 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain very precise geometries and interaction energies. These methods would be particularly useful for studying the non-covalent interactions between the benzene (B151609) bridge and the pentacene framework, which are crucial for understanding the molecule's conformational preferences and packing in the solid state.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes and dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule moves, flexes, and interacts with its environment.
For 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene, the rigid iptycene unit would significantly constrain the conformational freedom of the pentacene backbone. However, MD simulations could still provide valuable insights into the subtle vibrational modes and the dynamics of any flexible side chains that might be attached to the aromatic rings.
In a broader context, fully atomistic MD simulations have been successfully applied to systems like 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) mixed with polystyrene. mdpi.comnih.gov These simulations help to understand the molecular-level structure of thin films used in organic electronic devices. mdpi.com Such studies analyze dynamic characteristics like mean squared displacement and diffusion coefficients to understand how molecules arrange themselves, for instance, on a surface during film deposition. mdpi.comnih.gov For 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene, similar simulations could predict its behavior in thin films, which is crucial for potential applications in electronics.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. The formation of 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene is a Diels-Alder reaction between pentacene and benzyne (B1209423) (generated in situ).
Computational studies of Diels-Alder reactions are common and provide deep mechanistic insights. rsc.orgnih.govmdpi.comlongdom.org For instance, the reaction of cyclopentadiene (B3395910) with various dienophiles has been extensively studied to understand the preference for endo or exo products. longdom.org DFT calculations can map out the potential energy surface of the reaction, revealing the structures of the transition states and any intermediate species.
A computational study of the reaction to form 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene would likely investigate the following:
Activation Energy: The energy barrier for the reaction, which determines the reaction rate.
Stereoselectivity: While the mdpi.comnih.gov addition is defined by the dienophile, any other stereochemical aspects could be explored.
Frontier Molecular Orbital (FMO) Analysis: To understand the interaction between the HOMO of pentacene (the diene) and the LUMO of benzyne (the dienophile).
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum. The results would likely show a significant blue-shift in the main absorption bands compared to pentacene, due to the disruption of the extended π-system.
NMR chemical shifts can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These calculations would be crucial for assigning the peaks in the ¹H and ¹³C NMR spectra of 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene, especially for the protons and carbons in the sterically hindered regions near the benzene bridge.
A hypothetical table of predicted spectroscopic data is presented below.
| Spectroscopic Technique | Predicted Parameter | Expected Features for 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene |
| UV-Vis Spectroscopy | λmax (Wavelength of maximum absorption) | Hypsochromic (blue) shift compared to pentacene. |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Complex spectrum with distinct signals for the bridgehead protons and aromatic protons, showing the effect of anisotropic shielding. |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | Unique signals for the bridgehead carbons and other sp² hybridized carbons, confirming the C₂ᵥ symmetry. |
Theoretical Insights into Molecular Descriptors for Structure-Property Relationships
Molecular descriptors are numerical values that encode chemical information and are used to build quantitative structure-property relationship (QSPR) models. These models can predict the properties of new molecules without the need for synthesis and experimental testing.
For a family of iptycene-pentacene adducts, a QSPR study could relate calculated molecular descriptors to properties like solubility, thermal stability, or electronic characteristics. Key molecular descriptors that would be calculated for 6,13-Dihydro-6,13- mdpi.comnih.govbenzenopentacene and its derivatives include:
Topological Descriptors: Based on the 2D graph of the molecule (e.g., Wiener index, connectivity indices).
Geometrical Descriptors: Derived from the 3D structure (e.g., molecular surface area, volume, ovality).
Electronic Descriptors: Related to the electronic structure (e.g., dipole moment, polarizability, HOMO/LUMO energies).
By correlating these descriptors with experimental data for a series of related compounds, predictive models can be developed to guide the design of new materials with desired properties. The rigid and well-defined three-dimensional structure of iptycenes makes them excellent candidates for such studies, as their shapes can be systematically varied.
Photophysical and Electronic Properties Research
Light Absorption and Emission Characteristics
The absorption and emission of light by 6,13-Dihydro-6,13- tau.ac.ilmdpi.combenzenopentacene are governed by the electronic transitions within its molecular orbitals. Spectroscopic studies of this and related compounds provide insight into these processes.
The electronic absorption spectrum of molecules is a fingerprint of their electronic structure. In conjugated systems like pentacene (B32325), extending the π-electron system leads to a bathochromic (red) shift in the absorption maximum (λ_max). libretexts.org For instance, the λ_max for 1-butene (B85601) is 176 nm, while for the more conjugated 1,3-butadiene, it shifts to 292 nm. libretexts.org
In the case of 6,13-Dihydro-6,13- tau.ac.ilmdpi.combenzenopentacene, the pentacene chromophore is electronically modified by the attached benzeno bridge. While specific UV-Vis data for this exact compound is not widely published, studies on related pentacene derivatives offer valuable insights. Computational studies on disubstituted pentacenes have shown that the position and nature of substituents significantly impact the absorption spectra. unict.it For example, simulated spectra of 9-nitropentacen-2-amine show three distinct absorption bands in the UV and visible regions. unict.it The lowest electronic transition (S1 ← S0) in pristine pentacene thin films exhibits a bathochromic shift and splitting compared to its solution spectrum, a phenomenon attributed to intermolecular interactions in the solid state. uni-tuebingen.de It is anticipated that the triptycene-like structure in 6,13-Dihydro-6,13- tau.ac.ilmdpi.combenzenopentacene would lead to a hypsochromic (blue) shift compared to planar pentacene due to the interruption of conjugation, while still exhibiting the characteristic vibronic structure of the pentacene moiety.
Table 1: Calculated Electronic Transitions for Pentacene Derivatives in Chloroform
| Compound | Main Electronic Transition (nm) | Calculated Excitation Energy (eV) | Oscillator Strength (ƒcalc) |
|---|---|---|---|
| Pentacene | - | 2.26 (First Excited State) | - |
| 9-nitropentacen-2-amine (PD2) | - | - | >0.2 |
Data derived from computational studies on pentacene derivatives. unict.it
Derivatives of 6,13-dihydropentacene (B80405) have been shown to exhibit interesting solid-state fluorescence properties. For example, N,N′-bisalkyl-6,13-dihydropentacene[2,3:9,10]bis-carboxyimides can undergo a thermally or photolytically induced disproportionation to yield tetrahydropentacene and pentacene species, resulting in unique solid-state fluorescence. One such derivative displays bright blue fluorescence under UV light (365 nm), which changes to yellow and then red upon heating. This change is attributed to the formation of a pentacene chromophore with an emission band around 638 nm.
The study of pentacene and its van der Waals complexes with rare gas atoms also provides information on its emissive properties. Fluorescence excitation spectra of pentacene complexed with argon have been recorded in supersonic expansions, showing distinct vibronic features. tau.ac.il The introduction of the bulky, rigid tau.ac.ilmdpi.combenzeno bridge in 6,13-Dihydro-6,13- tau.ac.ilmdpi.combenzenopentacene is expected to influence the solid-state packing and, consequently, the fluorescence behavior, potentially reducing aggregation-caused quenching that is common in planar pentacene.
Excited State Dynamics and Relaxation Processes
Following photoexcitation, a molecule can undergo various relaxation processes. Understanding these dynamics is crucial for applications in optoelectronic devices.
Transient absorption spectroscopy is a powerful technique to study the short-lived excited states of molecules. In pentacene-based systems, ultrafast processes such as singlet fission are of significant interest. Studies on pentacene (PEN) and perfluoropentacene (B8735957) (PFP) interfaces have used femtosecond time-resolved second harmonic generation (SHG), a technique sensitive to interfacial electronic states. nih.govresearchgate.net In single-component films, singlet fission was observed on a timescale of approximately 200 fs. nih.govresearchgate.net At donor-acceptor interfaces, the creation of charge transfer states occurs within tens of picoseconds. nih.govresearchgate.net
First-principles studies on crystalline pentacene have shown that exciton-phonon scattering is a dominant nonradiative relaxation channel. aps.org Both intraband and interband scattering to dark states can occur on a femtosecond timescale. aps.org In porphyrin-naphthalenediimide-porphyrin triads, which are model systems for charge transfer, transient absorption spectroscopy has revealed that charge separation from an excited porphyrin can occur on a picosecond timescale. rsc.org For 6,13-Dihydro-6,13- tau.ac.ilmdpi.combenzenopentacene, the rigid separation of the pentacene and benzene (B151609) chromophores would likely influence the rates of intramolecular energy and charge transfer processes.
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including energy transfer, electron transfer, and the formation of non-fluorescent ground-state complexes (static quenching). In systems derived from 6,13-dihydropentacene, the decay of fluorescence from one chromophore can be quenched by energy transfer to another. For instance, in a derivative containing a naphthaleneimide chromophore, its fluorescence intensity decreases with temperature, while a new band corresponding to a pentacene chromophore appears, suggesting an energy transfer mechanism.
The triptycene (B166850) scaffold in 6,13-Dihydro-6,13- tau.ac.ilmdpi.combenzenopentacene can act as a steric barrier, preventing the close approach of quenching species and inhibiting intermolecular quenching processes that rely on π-π stacking. However, intramolecular quenching pathways may still be present, depending on the electronic coupling between the benzene and dihydropentacene units.
Electronic Transport Research in Benzenopentacene-Derived Materials
The ability of a material to transport charge is fundamental to its application in electronic devices like field-effect transistors. The molecular structure and solid-state packing of organic semiconductors are key determinants of their charge transport properties. Theoretical studies on pentacene derivatives have shown that substitutions can significantly alter these properties. nih.govnih.gov
For example, chlorination of pentacene can lower the LUMO energy level and enhance ambipolar transport characteristics. nih.gov The introduction of thiophene (B33073) or pyridine (B92270) rings can also lead to more suitable ambipolar materials. nih.gov The charge transport parameters are highly dependent on the reorganization energy and the electronic coupling (transfer integrals) between adjacent molecules in the crystal lattice. nih.gov In pentacene single crystals, exposure to air can modulate electronic transport, with oxygen increasing hole conduction and water creating trapping sites. arxiv.org
The tau.ac.ilmdpi.combenzeno bridge in 6,13-Dihydro-6,13- tau.ac.ilmdpi.combenzenopentacene imposes a rigid, three-dimensional structure that prevents the herringbone packing typical of planar pentacene. Triptycene derivatives are known for their ability to control intermolecular interactions and create well-defined voids in the solid state. mdpi.com This structural feature would drastically alter the electronic couplings between neighboring molecules, likely leading to more isotropic charge transport properties compared to the highly anisotropic transport in crystalline pentacene. The reduced intermolecular interaction could lead to lower charge carrier mobilities but potentially improved device stability and reproducibility.
Table 2: Comparison of Theoretical Charge Transport Parameters for Pentacene and a Derivative
| Compound | Transport Character | Key Finding |
|---|---|---|
| Pentacene | Relatively uniform 3D mobility | Multiple transport pathways due to uniform electronic couplings. nih.gov |
| 6,13-dichloropentacene (DCP) | Dominant 1D transport along a-axis | Strong transfer integrals along the π-stacking direction. nih.gov |
Advanced Materials Applications and Performance Research
Polymers of Intrinsic Microporosity (PIMs) based on Benzenopentacene Scaffolds
Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected voids of less than 2 nm in diameter. wikipedia.org This porosity arises not from a network of covalent bonds, but from the inefficient packing of their rigid and contorted macromolecular chains. wikipedia.orgresearchgate.net The rigid structure of benzenopentacene and its derivatives, such as Dibenzomethanopentacene (DBMP), makes them excellent candidates for creating PIMs with high free volume and internal surface area. wikipedia.orgnih.gov
The design of PIMs for gas separation membranes hinges on creating polymers with both high permeability (productivity) and high selectivity (purity). The incorporation of rigid, bulky units like benzenopentacene into a polymer backbone prevents the chains from packing tightly, thus creating substantial free volume for gas molecules to permeate. acs.orgnih.gov
The synthesis of PIMs requires polymerization reactions that create a rigid linkage about which rotation is restricted. wikipedia.org For benzenopentacene-based PIMs, a key synthetic strategy involves a Diels-Alder reaction. For instance, Dibenzomethanopentacene (DBMP)-based monomers are readily prepared using a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene. nih.gov These monomers can then be polymerized, often through reactions forming dibenzodioxin linkages, to create high molecular weight polymers suitable for forming robust, self-standing films. nih.govnih.gov
Research has demonstrated that incorporating DBMP units into PIMs can simultaneously improve both gas permeability and selectivity compared to the archetypal PIM-1. nih.gov Furthermore, these DBMP-containing PIMs exhibit less reduction in gas permeability due to physical aging over long periods (up to three years), a significant advantage for practical membrane applications. nih.gov The performance of these membranes for several important gas pairs is close to the Robeson upper bounds, which represent the state-of-the-art trade-off between permeability and selectivity. nih.gov
Interactive Table: Gas Separation Performance of a DBMP-based PIM Below is a summary of the pure gas permeability and ideal selectivity for a representative DBMP-containing polymer membrane.
| Gas Pair | Permeability (Barrer)¹ | Ideal Selectivity (α) |
| O₂/N₂ | O₂: 1300 | 3.5 |
| CO₂/N₂ | CO₂: 6000 | 16 |
| CO₂/CH₄ | CO₂: 6000 | 18 |
| H₂/N₂ | H₂: 8800 | 24 |
¹ 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Data sourced from related dibenzomethanopentacene-based PIM studies. nih.gov
The high internal surface area and tunable pore environment of iptycene-based PIMs make them promising materials for the adsorption of various chemicals. wordpress.com The intrinsic microporosity allows these polymers to capture and store molecules from gas or liquid phases. researchgate.netnih.gov Studies on related PIMs have shown their potential for adsorbing dyes and for gas storage, particularly hydrogen. wordpress.com
The precise architecture of the benzenopentacene scaffold creates specific cavity sizes that can be exploited for selective adsorption. For example, supramolecular assemblies based on related structures have demonstrated the ability to absorb significant quantities of pollutants from water, including para-dichorobenzene, bisphenol A, and trinitrotoluene. nih.gov While specific adsorption data for 6,13-Dihydro-6,13- acs.orgmit.edubenzenopentacene PIMs is an area of ongoing research, the principles derived from similar microporous polymers suggest strong potential. The mechanism often relies on a combination of size exclusion and favorable interactions between the pollutant and the polymer's aromatic surfaces within the micropores. Pervaporation studies using PIMs have also shown their effectiveness in separating volatile organic compounds from aqueous solutions. researchgate.net
Conjugated Polymers and Organic Electronics
In the realm of organic electronics, controlling the arrangement of polymer chains in the solid state is critical for performance. The aggregation of conjugated polymer backbones often leads to quenching of fluorescence, which is detrimental to the efficiency of light-emitting devices and sensors. mit.edunih.gov
Iptycene units, including benzenopentacene, serve as bulky, three-dimensional "steric baffles." acs.org When incorporated into the backbone of conjugated polymers, their rigid, shape-persistent structure physically prevents the polymer chains from getting too close to one another. mit.edu This spatial isolation effectively suppresses the formation of non-emissive excimer or exciplex states, which are common in the solid state due to π-stacking interactions. acs.orgmit.edu
As a result, iptycene-containing conjugated polymers exhibit significantly enhanced photoluminescence quantum yields in thin films and maintain solution-like emission spectra. acs.orgmit.edu This property is crucial for developing highly efficient organic light-emitting diodes (OLEDs) and solid-state sensors. Research on poly(p-phenyleneethynylene) (PPE) polymers has shown that the inclusion of iptycene scaffolds leads to highly emissive materials in the solid state. mit.edu The bulky nature of the iptycene unit disrupts crystal packing and can improve the solubility of otherwise intractable conjugated polymers, making them easier to process into devices. mit.edu
Interactive Table: Effect of Iptycene Units on Luminescence This table illustrates the general impact of incorporating iptycene units into conjugated polymers on their photophysical properties.
| Property | Standard Conjugated Polymer | Iptycene-Containing Polymer |
| Solid-State Emission | Often weak due to aggregation-caused quenching | Strong, solution-like emission |
| Quantum Yield (Solid) | Low to moderate | High |
| Emission Spectrum | Red-shifted, broad (excimer) | Blue-shifted, narrow (monomer) |
| Chain Packing | Close π-stacking | Spatially isolated chains |
Data compiled from principles outlined in sources. acs.orgmit.eduresearchgate.net
The enhanced solid-state fluorescence of iptycene-containing polymers makes them ideal for creating highly sensitive chemical sensors. acs.org The principle of these sensors often relies on fluorescence quenching upon interaction with an analyte. The porous nature of the polymer film, created by the interstitial spaces around the benzenopentacene units, allows analytes to diffuse in rapidly. acs.org
These architectures have been successfully used to develop sensors for the ultratrace detection of nitroaromatic compounds, which are characteristic components of many explosives. acs.orgresearchgate.net The detection mechanism can involve photoinduced electron transfer (PET) from the electron-rich polymer to the electron-deficient nitroaromatic analyte, which quenches the polymer's fluorescence. researchgate.net The size selectivity conferred by the iptycene's three-dimensional shape can also enhance the sensor's specificity for particular analytes. acs.org These material properties have enabled the creation of portable, field-based detection systems. acs.orgnih.gov
Supramolecular Assemblies and Host-Guest Chemistry Involving Benzenopentacene Derivatives
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π interactions. beilstein-journals.org The well-defined, rigid geometry and concave surfaces of iptycene derivatives like benzenopentacene make them excellent building blocks for constructing complex supramolecular structures and for host-guest chemistry. rsc.orgresearchgate.net
These molecules can act as hosts, possessing pre-organized cavities capable of encapsulating smaller "guest" molecules. nih.gov The design of novel macrocyclic arenes and organic cages using triptycene (B166850) (a simpler iptycene) has been a focus of research, leading to applications in molecular recognition and selective sorption. rsc.org For instance, shape-persistent imine cages have been shown to encapsulate various ammonium (B1175870) ions, with the uptake mechanism sometimes involving the guest squeezing through the host's windows. nih.gov The potential for benzenopentacene derivatives in this field lies in creating larger and more complex cavities for recognizing specific guests, driven by the unique size and shape of the benzenopentacene unit. researchgate.net These host-guest systems are fundamental to developing molecular sensors, transport systems, and novel catalysts. beilstein-journals.org
Research on 6,13-Dihydro-6,13- researchgate.netnih.govbenzenopentacene as a Precursor for Organic Semiconductors Remains Limited
Extensive research into the development of high-performance organic semiconductors has identified pentacene (B32325) as a benchmark material for applications in organic thin-film transistors (OTFTs) and other electronic devices. A key challenge in the practical application of pentacene is its low solubility, which complicates solution-based processing techniques. To address this, a common strategy involves the synthesis of soluble pentacene precursors that can be converted to pentacene through a chemical transformation, such as the retro-Diels-Alder reaction.
One such potential precursor is 6,13-Dihydro-6,13- researchgate.netnih.govbenzenopentacene. This compound is a Diels-Alder adduct formed between pentacene and a benzyne (B1209423) dienophile. The formation of this adduct disrupts the continuous π-conjugation of the pentacene molecule, rendering it more soluble. The parent pentacene can then, in principle, be regenerated from this precursor through a thermal retro-Diels-Alder reaction, which would release benzene (B151609) and restore the fully conjugated pentacene structure. This approach allows for the deposition of the soluble precursor from solution, followed by a thermal conversion step to form the active semiconductor layer in a device.
Research in the field has more prominently featured other soluble pentacene precursors. For instance, significant work has been done on precursors like 6,13-dihydro-6,13-ethenopentacene and its derivatives, which undergo a similar retro-Diels-Alder reaction to yield pentacene. These studies often include detailed analysis of the conversion process and the performance of the resulting pentacene films in devices.
Similarly, other synthetic routes to pentacene and its derivatives, not involving a retro-Diels-Alder reaction of a benzene adduct, are more widely reported. These include the reduction of 6,13-pentacenequinone (B1223199) and the dehydration of 6,13-dihydro-6,13-dihydroxypentacene. These methods have been shown to produce high-purity pentacene, and the performance of devices fabricated from this material has been extensively characterized.
Table of Performance for Pentacene and its Derivatives from Various Precursors
Due to the absence of specific data for pentacene derived from 6,13-Dihydro-6,13- researchgate.netnih.govbenzenopentacene, the following table presents typical performance metrics for pentacene and its derivatives obtained from other, more commonly reported precursors and deposition methods. This data is provided for context on the performance levels generally achieved in pentacene-based organic field-effect transistors (OFETs).
| Semiconductor | Precursor/Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Pentacene | Thermal Evaporation | ~0.205 - 0.499 nih.gov | > 10^5 | - |
| 6,13-dichloropentacene | Solution Shearing | 0.20 rsc.org | > 10^5 | ~ -2.0 rsc.org |
| Pentacene | From 6,13-pentacenequinone | - | - | - |
| Pentacene-based OTFT | High-K PVA/Low-K PVP bilayer | 1.12 nih.gov | > 10^5 | - |
This table is for illustrative purposes and shows the range of performance characteristics for pentacene-based devices. The specific performance can vary significantly based on the precursor, processing conditions, and device architecture.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Sustainable Chemistry for Benzenopentacene Derivatives
The advancement of benzenopentacene chemistry is intrinsically linked to the development of innovative and efficient synthetic methodologies. Future research will likely focus on creating a diverse library of derivatives with tailored properties.
Key Research Thrusts:
Modular and Efficient Synthesis: Researchers are pursuing modular synthetic strategies that allow for the facile introduction of various functional groups onto the benzenopentacene scaffold. This includes the development of novel cross-coupling reactions and C-H functionalization techniques to streamline the synthesis of complex derivatives. acs.org An indirect strategy involving photoinduced nickel-catalyzed C–H arylation/alkylation followed by a Wittig reaction represents a promising approach for constructing related unsaturated ketones. acs.org
Sustainable and Green Chemistry: A significant shift towards environmentally benign synthetic processes is anticipated. youtube.com This involves minimizing waste, using renewable resources, and designing reactions that are less hazardous. youtube.com The principles of "Benign by Design" will be crucial, where molecules are engineered to be both functional and environmentally biodegradable. youtube.com This approach could involve using water as a solvent, employing catalytic reactions, and designing processes with higher atom economy.
| Synthetic Goal | Potential Approach | Sustainability Aspect |
| Increased Solubility | Introduction of bulky side chains (e.g., triisopropylsilyl) | May require less hazardous organic solvents for processing. |
| Tailored Electronic Properties | Incorporation of electron-donating or -withdrawing groups | Enables fine-tuning for specific electronic applications, reducing material waste from trial-and-error. |
| Enhanced Solid-State Packing | Functionalization to control intermolecular interactions | Improves device performance, leading to more efficient use of materials. |
| Biodegradability | Designing derivatives with intentionally cleavable bonds | Reduces environmental persistence of the materials after their functional lifetime. youtube.com |
Exploration of New Application Domains in Advanced Materials Science
The distinct three-dimensional and conjugated π-system of benzenopentacene derivatives makes them attractive candidates for various applications in materials science, particularly in organic electronics. uky.eduresearchgate.net
Potential Application Areas:
Organic Thin-Film Transistors (OTFTs): The rigid, shape-persistent structure of benzenopentacene could lead to well-ordered thin films, a critical factor for achieving high charge carrier mobility in OTFTs. uky.edu Functionalization can be used to tune the material's semiconducting properties, potentially leading to both p-type and n-type materials.
Organic Photovoltaics (OPVs): As components in the active layer of solar cells, benzenopentacene derivatives could function as either electron donors or acceptors. uky.edu Their strong light absorption and tunable energy levels are key properties for efficient solar energy conversion. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some polycyclic aromatic hydrocarbons suggests that benzenopentacene derivatives could be developed as emissive materials in OLEDs. researchgate.net By modifying the chemical structure, the color and efficiency of the emitted light could be precisely controlled.
| Application | Key Property of Benzenopentacene | Potential Advantage |
| Organic Transistors | High charge carrier mobility, good film-forming properties. uky.edu | Faster and more efficient electronic devices. |
| Organic Solar Cells | Strong absorption of light, tunable energy levels. uky.edumdpi.com | Higher power conversion efficiencies. |
| Advanced Sensors | Sensitivity of electronic properties to environmental changes. | Development of highly selective chemical and biological sensors. |
| Flexible Electronics | Potential for solution-processability and mechanical flexibility. mdpi.com | Enables the fabrication of bendable and wearable electronic devices. |
Integration with Nanoscience and Nanotechnology for Enhanced Functionality
The synergy between benzenopentacene chemistry and nanotechnology opens up possibilities for creating hybrid materials with novel functionalities. The molecular dimensions of benzenopentacene make it an ideal building block for bottom-up nanofabrication.
Emerging Research Directions:
Benzenopentacene-Based Nanomaterials: The self-assembly of benzenopentacene derivatives can be exploited to create well-defined nanostructures such as nanowires, nanorods, and thin films. nih.gov These nanostructures could exhibit unique size-dependent optical and electronic properties.
Hybrid Materials: Integrating benzenopentacene molecules with other nanomaterials, such as graphene, carbon nanotubes, or metallic nanoparticles, could lead to composites with enhanced properties. mdpi.commdpi.com For example, benzenopentacene could be non-covalently attached to the surface of graphene, combining the processability of the organic molecule with the high conductivity of graphene. mdpi.com
Molecular Electronics: At the ultimate limit of miniaturization, single benzenopentacene molecules could be used as components in electronic circuits, such as molecular wires or switches. This requires advanced techniques for positioning and contacting individual molecules.
Advanced Computational Methodologies for Deeper Molecular Understanding
Computational chemistry plays a vital role in accelerating the discovery and design of new materials. Advanced theoretical methods provide deep insights into the structure-property relationships of benzenopentacene derivatives, guiding experimental efforts.
Key Computational Tools:
Density Functional Theory (DFT): DFT is a powerful method for calculating the ground-state electronic structure of molecules. nih.gov It can be used to predict geometries, energies, and electronic properties such as HOMO/LUMO energy levels, which are crucial for understanding charge transport. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is used to study the excited-state properties of molecules. nih.govnih.gov It allows for the prediction of absorption and emission spectra, which is essential for designing materials for applications in OLEDs and OPVs. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of benzenopentacene derivatives, including their self-assembly into larger structures and their interactions with other molecules or surfaces.
| Computational Method | Predicted Property | Relevance to Benzenopentacene Research |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, electron density distribution. nih.govresearchgate.net | Predicts stability and charge transport characteristics. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence spectra, excitation energies. nih.govnih.gov | Guides the design of materials for optical and optoelectronic applications. |
| Molecular Dynamics (MD) | Self-assembly behavior, thin-film morphology, conformational changes. | Provides insight into material processing and solid-state packing. |
Interdisciplinary Research Collaborations to Advance Benzenopentacene Chemistry
The full potential of 6,13-Dihydro-6,13- uky.edubeilstein-journals.orgbenzenopentacene and its derivatives will only be realized through strong collaborations between researchers from various disciplines.
Essential Collaborative Fields:
Organic and Synthetic Chemistry: To design and create new benzenopentacene derivatives with desired functionalities. beilstein-journals.orgacs.org
Materials Science and Engineering: To process these new materials into thin films and devices and to characterize their physical properties.
Physics and Applied Physics: To understand the fundamental electronic and optical processes occurring within devices and to model device performance.
Computational Chemistry: To guide the design of new molecules and to provide a deeper understanding of their properties. nih.gov
Nanoscience and Nanotechnology: To develop methods for integrating benzenopentacene derivatives into nanoscale devices and systems. nih.gov
Such interdisciplinary efforts will be crucial for translating the fundamental chemical innovations in benzenopentacene chemistry into practical applications that can address challenges in electronics, energy, and beyond.
Q & A
Q. What are the established methods for synthesizing 6,13-Dihydro-6,13-[1,2]benzenopentacene, and what are their mechanistic considerations?
The compound is synthesized via photochemical methods using its α-diketone precursor, 6,13-dihydro-6,13-ethanopentacene-15,16-dione. Irradiation at 460 nm in toluene under an argon atmosphere induces photolysis, yielding pentacene (74% efficiency). This method avoids thermal decomposition and preserves structural integrity . Alternative routes involve nickel-catalyzed systems, where bulky ligands stabilize intermediates during polymerization .
Q. How is the molecular structure of this compound characterized experimentally?
Structural characterization employs nuclear magnetic resonance (NMR) for hydrogen and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation (354.443 g/mol). X-ray crystallography is critical for resolving fused aromatic systems, though limited data exists due to challenges in crystallization .
Q. What role does this compound play in organic electronics and materials science?
As a precursor to pentacene, it enables the synthesis of high-purity organic semiconductors. Photolysis generates pentacene, a material with high charge-carrier mobility (~1 cm²/V·s), critical for thin-film transistors and photovoltaic devices. The dihydro-benzenopentacene framework stabilizes reactive intermediates during synthesis .
Advanced Research Questions
Q. How is this compound utilized in catalytic systems for polymerization?
Nickel complexes incorporating derivatives like 6,13-dihydro-6,13-ethanopentacene exhibit high thermal stability and catalytic activity in norbornene polymerization. Bulky bis(α-diimine) ligands in catalyst C34 (Fig. 17) enhance steric protection, improving turnover numbers and suppressing chain-transfer reactions .
Q. What experimental challenges arise in handling this compound, and how are they mitigated?
Handling requires strict inert conditions (argon/vacuum) to prevent oxidation. Dust formation during synthesis necessitates respiratory protection and ventilation to avoid inhalation hazards . Photolysis in solution demands controlled light exposure (460 nm) to avoid byproducts, with real-time UV-Vis monitoring to track reaction progress .
Q. How can researchers resolve contradictions in data from different synthesis routes (e.g., photochemical vs. thermal)?
Discrepancies in yield or purity often stem from side reactions (e.g., dimerization under thermal stress). Comparative studies using HPLC-MS and differential scanning calorimetry (DSC) can identify degradation pathways. For example, thermal routes may require additives to stabilize intermediates, whereas photochemical methods benefit from wavelength optimization .
Q. What analytical techniques are recommended for quantifying trace impurities in synthesized this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts, while NMR relaxation measurements assess crystallinity defects .
Methodological Notes
- Safety Protocols : Always use fume hoods and static-control equipment during synthesis. Refer to Section 8 of safety guidelines for PPE requirements .
- Data Validation : Cross-validate structural assignments using complementary techniques (e.g., FT-IR for functional groups, XRD for crystallinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
